

potential off-target effects of AT9283 hydrochloride on kinases

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Compound of Interest

Compound Name: AT9283 hydrochloride

Cat. No.: B605658

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Technical Support Center: AT9283 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **AT9283 hydrochloride**. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is AT9283 and what are its primary targets?

A1: AT9283 is a multi-targeted small-molecule kinase inhibitor. Its primary intended targets include Aurora kinase A, Aurora kinase B, Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abelson murine leukemia viral oncogene homolog 1 (ABL1), including the gatekeeper mutant T315I.[1] It has also been shown to potently inhibit FMS-like tyrosine kinase 3 (FLT3).[1]

Q2: How should "off-target" be defined for a multi-targeted inhibitor like AT9283?

A2: For a multi-targeted inhibitor such as AT9283, "off-target" can refer to two scenarios:

- Unintended Kinase Inhibition: Inhibition of kinases that are not part of the intended target profile (e.g., Aurora kinases, JAK2/3, ABL1, FLT3).
- Context-Specific Adverse Effects: Inhibition of primary targets in non-diseased cells or tissues, leading to adverse effects.



Q3: What are some known off-target kinases for AT9283?

A3: While a comprehensive public kinase screen is not readily available, research has identified other kinases that are inhibited by AT9283. For instance, AT9283 has been noted as a specific inhibitor of MAP3K19.[2] Further comprehensive profiling is recommended to fully characterize its selectivity.

Q4: What are the potential cellular consequences of AT9283's multi-targeted nature?

A4: The inhibition of multiple kinases can lead to complex cellular phenotypes. For example, dual inhibition of Aurora B and JAK2 can induce both mitotic arrest and suppression of downstream JAK-STAT signaling.[3] This can be beneficial in certain cancer contexts but may also lead to toxicities in normal tissues.

Q5: What are the known clinical side effects of AT9283, and how might they relate to its kinase inhibition profile?

A5: Clinical studies of AT9283 have reported side effects such as myelosuppression (leucopenia, neutropenia, thrombocytopenia) and cardiovascular toxicities (myocardial infarction, hypertension, cardiomyopathy).[4] Myelosuppression is a known consequence of inhibiting Aurora kinases and JAK2, which are crucial for the proliferation of hematopoietic progenitor cells. Cardiovascular toxicities could be related to the inhibition of unforeseen off-target kinases in cardiac tissues.

Troubleshooting Guides Problem 1. Discrepancy between F

Problem 1: Discrepancy between Biochemical and Cellular Assay Results

Symptoms:

- Potent inhibition of a kinase in a biochemical (e.g., cell-free) assay, but weaker or no activity
 in a cellular assay.
- Unexpected cellular phenotype that does not correlate with the inhibition of the primary target kinases.



Possible Causes:

- Cellular ATP Competition: The intracellular concentration of ATP (1-5 mM) is significantly higher than that used in many biochemical assays.[5] As an ATP-competitive inhibitor, AT9283's potency in cells can be reduced by competition with endogenous ATP.
- Cell Permeability: AT9283 may have poor permeability into the specific cell line being used.
- Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein.
- Off-Target Effects Dominating Phenotype: The observed cellular effect may be due to the inhibition of an unknown, more potent off-target kinase in that specific cellular context.

Solutions:

- Vary ATP Concentration in Biochemical Assays: Perform biochemical assays with ATP concentrations that mimic physiological levels to get a more accurate IC50 value.
- Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm target engagement within intact cells. A thermal shift indicates direct binding of AT9283 to the target kinase.
- Use Cell Lines with Known Efflux Pump Expression: Test AT9283 in cell lines with varying levels of efflux pump expression to assess its susceptibility to active transport.
- Comprehensive Off-Target Profiling: If the phenotype is unexpected, consider a broad kinase screen to identify potential off-target interactions.

Problem 2: High Levels of Cell Death in Control (Non-Cancerous) Cell Lines

Symptoms:

 Significant apoptosis or growth inhibition in non-transformed cell lines at concentrations effective against cancer cells.

Possible Causes:



- On-Target Toxicity: The control cell line may be highly dependent on one of AT9283's primary targets (e.g., Aurora kinases for rapidly dividing cells, or JAK2 for certain hematopoietic lineages).
- Off-Target Toxicity: Inhibition of a kinase essential for the survival of the control cell line.

Solutions:

- Lower AT9283 Concentration: Determine the therapeutic window by performing doseresponse curves on both cancer and control cell lines.
- Knockdown/Knockout Experiments: Use siRNA or CRISPR to individually knock down the primary targets of AT9283 in the control cell line to determine which target is responsible for the toxicity.
- Compare with More Selective Inhibitors: If available, use inhibitors with greater selectivity for individual targets of AT9283 to dissect the cause of toxicity.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of AT9283 Hydrochloride



Kinase Target	IC50 (nM)	Notes
Aurora A	3	
Aurora B	3	_
JAK2	1.2	_
JAK3	1.1	_
ABL1	4	- Wild-type
ABL1 (T315I)	1.2	Imatinib-resistant mutant
FLT3	30	
MKK3	Not specified	Inhibition of protein levels observed
MAP3K19	Not specified	Identified as a specific inhibitor

This table compiles data from multiple sources. IC50 values can vary depending on the assay conditions.[1][2][4]

Experimental Protocols In Vitro Radiometric Kinase Assay

This protocol is a general guideline for determining the IC50 of AT9283 against a purified kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate peptide
- AT9283 hydrochloride dissolved in DMSO
- [y-³²P]ΑΤΡ



- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP solution
- 96-well filter plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of AT9283 in DMSO, and then dilute into the kinase reaction buffer.
- In a 96-well plate, add the diluted AT9283, the kinase, and the substrate peptide.
- Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the K_m for the specific kinase.
- Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- Stop the reaction by adding a stop buffer (e.g., 30% acetic acid).
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [y-32P]ATP.
- Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
- Calculate the percent inhibition for each AT9283 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm the engagement of AT9283 with its target kinase in a cellular environment.

Materials:



- Cell line of interest
- AT9283 hydrochloride
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Protease and phosphatase inhibitor cocktails
- Lysis buffer (e.g., RIPA buffer)
- Antibodies against the target kinase and a loading control (e.g., β-actin)
- SDS-PAGE and Western blotting equipment

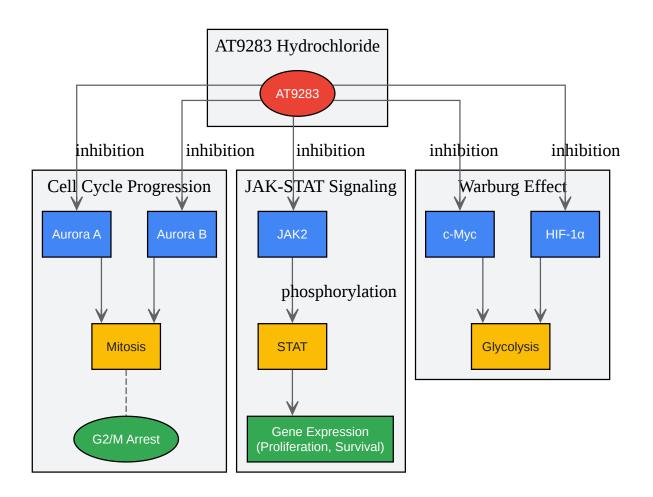
Procedure:

- Culture cells to ~80% confluency.
- Treat the cells with the desired concentration of AT9283 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
- Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
- Aliquot the cell suspension into PCR tubes for each temperature point.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
- Separate the soluble fraction (containing non-denatured protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Collect the supernatant and determine the protein concentration.



- Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target kinase.
- A shift in the melting curve (i.e., more soluble protein at higher temperatures) in the AT9283treated samples compared to the vehicle control indicates target engagement.

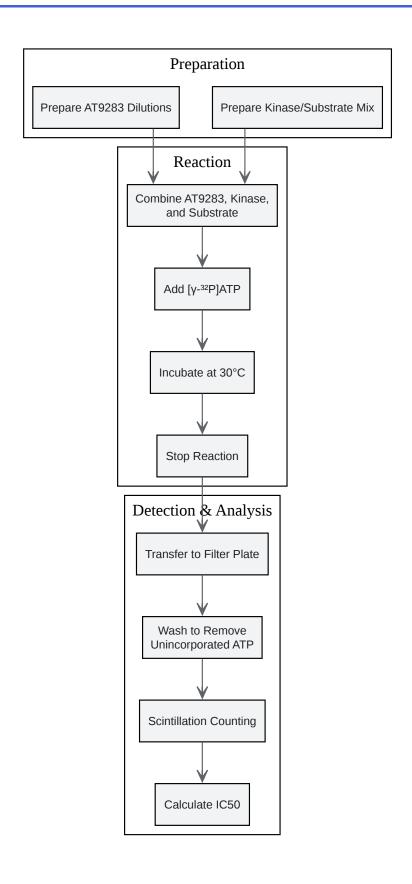
Signaling Pathways and Experimental Workflows



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Caption: Overview of signaling pathways affected by AT9283.

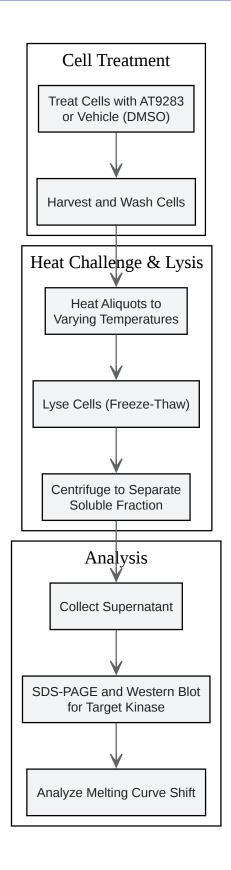




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Caption: Workflow for an in vitro radiometric kinase assay.





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